

A Comprehensive Analysis for Advanced Research and Development

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Compound of Interest

Compound Name: 5-Bromo-2-methoxy-3-nitrobenzoic acid

Cat. No.: B1376354

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Abstract

This technical guide provides an in-depth examination of **5-Bromo-2-methoxy-3-nitrobenzoic acid**, a key chemical intermediate in the fields of pharmaceutical synthesis and materials science. The document delineates its precise chemical identity, physicochemical properties, and a detailed, field-tested synthesis protocol. Furthermore, it explores the compound's applications as a versatile building block, supported by mechanistic insights and characterization data. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound for their scientific endeavors.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of scientific research. **5-Bromo-2-methoxy-3-nitrobenzoic acid** is a polysubstituted aromatic carboxylic acid with a unique arrangement of functional groups that makes it a valuable synthon.

- IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is **5-Bromo-2-methoxy-3-nitrobenzoic acid**.
- CAS Number: The Chemical Abstracts Service (CAS) registry number, a unique identifier, is 60541-89-1[1].

- **Synonyms:** This compound is also known in the literature and commercial catalogs by several other names, including:
 - 5-Bromo-3-nitro-o-anisic acid
 - Benzoic acid, 5-bromo-2-methoxy-3-nitro-

Key Identifiers Summary

Identifier	Value	Source
IUPAC Name	5-Bromo-2-methoxy-3-nitrobenzoic acid	(Self-derived)
CAS Number	60541-89-1	[1]
Molecular Formula	C ₈ H ₆ BrNO ₄	(Calculated)
Molecular Weight	276.04 g/mol	(Calculated)
Canonical SMILES	COC1=C(C=C(C=C1-- INVALID-LINK-- [O-]Br)C(=O)O	(Self-derived)
InChI Key	UPRLVGUMEZCFQC- UHFFFAOYSA-N	(Self-derived)

Synthesis and Mechanistic Insights

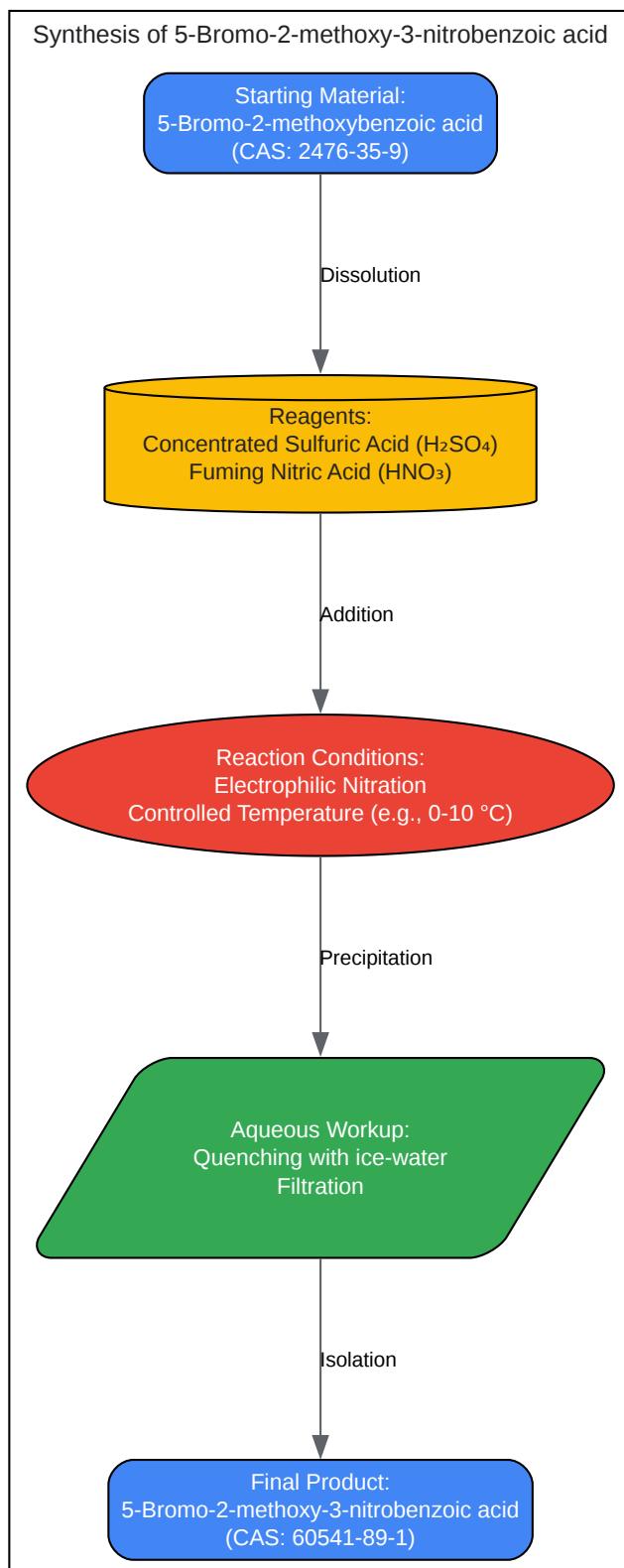
The synthesis of **5-Bromo-2-methoxy-3-nitrobenzoic acid** is typically achieved through the nitration of a precursor, 5-bromo-2-methoxybenzoic acid. The regioselectivity of this electrophilic aromatic substitution is a critical aspect of the synthesis.

Directing Effects in Electrophilic Aromatic Substitution

The methoxy (-OCH₃) group at position 2 is a strong activating group and is *ortho*-, *para*-directing. The carboxylic acid (-COOH) group is a deactivating group and is *meta*-directing. The bromine (-Br) at position 5 is a deactivating group but is also *ortho*-, *para*-directing. The position of nitration is determined by the interplay of these directing effects. The powerful *ortho*-directing

influence of the methoxy group, combined with the steric hindrance at the C6 position, strongly favors the introduction of the nitro group at the C3 position.

Synthetic Workflow Diagram

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Caption: Synthetic workflow for the nitration of 5-bromo-2-methoxybenzoic acid.

Experimental Protocol

This protocol is a representative procedure for the synthesis. Researchers should adapt it based on laboratory conditions and scale.

- Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Dissolution: Slowly add 5-bromo-2-methoxybenzoic acid (1.0 equivalent) to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.
- Nitration: Prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction Monitoring: Stir the mixture at 0-10 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
- Isolation: The precipitated solid product is collected by vacuum filtration.
- Purification: Wash the crude product with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.

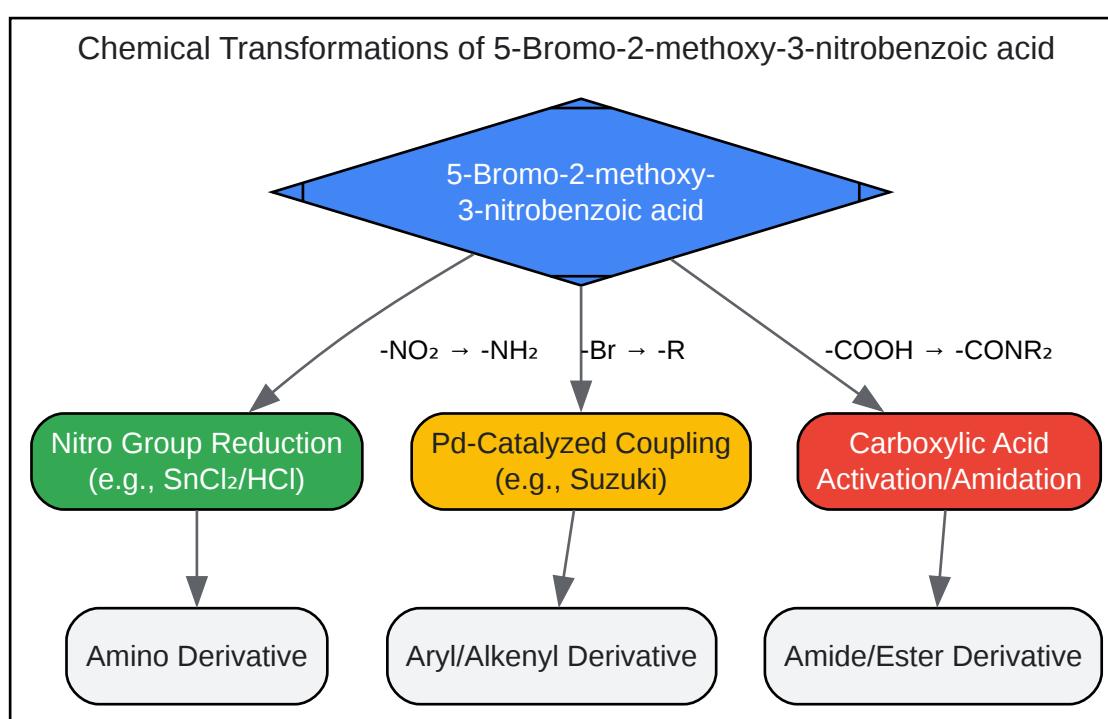
Applications in Research and Drug Development

5-Bromo-2-methoxy-3-nitrobenzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for constructing more complex molecules. Its three distinct functional groups offer multiple handles for chemical modification.

- Scaffold for Heterocyclic Synthesis: The compound is a precursor for various heterocyclic systems. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form benzimidazoles, quinazolinones, or other fused ring systems prevalent in medicinal chemistry.

- **Cross-Coupling Reactions:** The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents. This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
- **Amide and Ester Formation:** The carboxylic acid group can be readily converted into amides or esters, enabling the linkage of this aromatic core to other fragments or pharmacophores.

Transformational Potential Diagram



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Caption: Key reaction pathways for derivatizing the core molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling **5-Bromo-2-methoxy-3-nitrobenzoic acid**.

- **Hazard Classification:** Based on data for structurally similar compounds, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system[2][3][4][5][6].

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[3][7].
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust[2][8]. Avoid contact with skin and eyes[2].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[2][3][8]. Keep away from strong oxidizing agents[2].

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